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Compound of Interest

Compound Name: 5-Chloro-4-methylpentanoic acid

Cat. No.: B1473879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic
acid, a halogenated carboxylic acid with potential applications as a versatile building block in
organic synthesis and drug discovery. Due to the limited availability of experimental data in
peer-reviewed literature, this guide combines computed data with established chemical
principles to offer insights into its properties, synthesis, and reactivity.

Chemical Identity and Physicochemical Properties

5-Chloro-4-methylpentanoic acid is a derivative of pentanoic acid featuring a chlorine
substituent at the 5-position and a methyl group at the 4-position. Its chemical structure and
key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Computed Physicochemical Properties
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Property Value Source

5-chloro-4-methylpentanoic

IUPAC Name ] [1]
acid

CAS Number 1934470-96-8 [1]12]

Molecular Formula C6H11CIO2 [1]

Molecular Weight 150.60 g/mol [1]

Canonical SMILES CC(Ccc(=o0)o)ccl [1]
WDYYVCGPHSLURB-

InChliKey [1]
UHFFFAOYSA-N

XLogP3 15 [1]

Topological Polar Surface Area  37.3 A2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

ydrog p 5 [1]
Count
Rotatable Bond Count 3 [1]

Note: The physicochemical properties listed are computationally derived and sourced from the
PubChem database. Experimental data for properties such as melting point and boiling point
are not readily available in the public domain.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Chloro-4-methylpentanoic acid are not publicly available,
the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

- A broad singlet for the carboxylic acid proton (-

COOH).- A doublet for the methyl protons (-

CHs).- A multiplet for the methine proton (-CH-).-
1H NMR _

Multiplets for the methylene protons (-CHz-).- A

doublet of doublets for the chloromethyl protons

(-CH:Cl).

- A signal for the carbonyl carbon (-COOH).-
Signals for the methine and methylene carbons

13C NMR in the aliphatic chain.- A signal for the methyl
carbon (-CHs).- A signal for the chloromethyl
carbon (-CH2zCl).

- A broad absorption band for the O-H stretch of

the carboxylic acid.- A strong absorption band
IR Spectroscopy for the C=0 stretch of the carbonyl group.- C-H

stretching and bending vibrations for the

aliphatic chain.- A C-ClI stretching vibration.

- Amolecular ion peak (M+) corresponding to

the molecular weight.- A characteristic M+2
Mass Spectrometry peak due to the 3’Cl isotope.- Fragmentation

patterns corresponding to the loss of functional

groups.

Synthesis and Reactivity
Proposed Synthetic Pathway

A specific, experimentally validated protocol for the synthesis of 5-Chloro-4-methylpentanoic
acid is not detailed in readily accessible literature. However, a plausible synthetic route can be
proposed based on established organic chemistry principles. One such approach could involve
the hydrochlorination of a suitable unsaturated precursor, such as 4-methyl-pent-4-enoic acid.

Hypothetical Experimental Protocol:
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o Starting Material: 4-methyl-pent-4-enoic acid is dissolved in a suitable inert solvent (e.qg.,
diethyl ether).

» Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a
solution of HCI in a non-polar solvent is added. The reaction is typically carried out at a low
temperature to control exothermicity.

o Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin
Layer Chromatography (TLC) or Gas Chromatography (GC).

o Workup and Purification: Upon completion, the reaction mixture is washed with water to
remove excess HCI. The organic layer is dried over an anhydrous salt (e.g., MgSOa) and the
solvent is removed under reduced pressure. The crude product is then purified by column
chromatography or distillation.

Key Reactivity

The chemical behavior of 5-Chloro-4-methylpentanoic acid is dictated by its two primary
functional groups: the carboxylic acid and the alkyl chloride.

e Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as
esterification, conversion to acid chlorides, amides, and reduction to the corresponding
alcohol.

» Alkyl Chloride Group: The terminal chlorine atom is susceptible to nucleophilic substitution
reactions.

 Intramolecular Cyclization: As a y-chloro carboxylic acid, 5-Chloro-4-methylpentanoic acid
has the potential to undergo intramolecular cyclization to form a five-membered lactone (a
cyclic ester), particularly in the presence of a base.[3][4] This is a significant reaction
pathway that influences its use as a synthetic intermediate.

Applications in Drug Development and Organic
Synthesis

While direct applications of 5-Chloro-4-methylpentanoic acid in marketed drugs have not
been identified, its structural motifs and reactivity make it a potentially valuable building block
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for the synthesis of more complex molecules.

» Scaffold for Bioactive Molecules: Halogenated organic compounds are prevalent in
pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a
molecule's pharmacokinetic and pharmacodynamic properties.[5]

e Precursor to Lactones: The propensity to form y-lactones makes this compound a useful
precursor for synthesizing this class of heterocyclic compounds, which are present in
numerous natural products and pharmacologically active molecules.

« Introduction of a Chiral Center: The methyl-substituted carbon at the 4-position is a chiral
center, making 5-Chloro-4-methylpentanoic acid a potential starting material for the
stereoselective synthesis of enantiomerically pure compounds.

o Fragment-Based Drug Discovery: As a small molecule with defined functional groups, it
could be utilized in fragment-based screening to identify new lead compounds for various
biological targets. A patent for a complex derivative of a substituted methylpentanoic acid
highlights its potential as a scaffold for developing neprilysin (NEP) inhibitors for the
treatment of hypertension and heart failure.[6]

Safety and Handling

Specific toxicological data for 5-Chloro-4-methylpentanoic acid is not available. As with all
halogenated organic acids, it should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume
hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

Conclusion

5-Chloro-4-methylpentanoic acid is a chiral, bifunctional molecule with significant potential as
an intermediate in organic synthesis. Its ability to undergo a variety of transformations,
including lactonization and nucleophilic substitution, makes it a versatile tool for the
construction of more complex molecular architectures. While the lack of extensive experimental
data necessitates a predictive approach to its properties and reactivity, the fundamental
principles of organic chemistry suggest its utility in the fields of medicinal chemistry and
materials science. Further research into the synthesis and biological evaluation of this
compound and its derivatives is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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